molecular formula C15H12BrNO4 B5730423 3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid

3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid

Cat. No.: B5730423
M. Wt: 350.16 g/mol
InChI Key: MEIHTVKEILGZHI-UHFFFAOYSA-N
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Description

3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid is an organic compound with the molecular formula C15H12BrNO4 It is a derivative of benzoic acid, featuring a bromine atom and a methoxy group attached to a benzoyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzoic acid and 3-aminobenzoic acid.

    Coupling Reaction: The two starting materials undergo a coupling reaction, often facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield. Additionally, industrial processes may incorporate more robust purification methods, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or the methoxy group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxybenzoic acid: Similar structure but with different substitution positions.

    3-Bromo-5-methylbenzoic acid: Contains a methyl group instead of a methoxy group.

    4-[(5-fluoro-2-methoxybenzoyl)amino]benzoic acid: Contains a fluorine atom instead of a bromine atom.

Uniqueness

3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of both bromine and methoxy groups can enhance its reactivity and binding affinity in various applications.

Properties

IUPAC Name

3-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c1-21-13-6-5-10(16)8-12(13)14(18)17-11-4-2-3-9(7-11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHTVKEILGZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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